molecular formula C21H20FN3O4S B15123803 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-7-fluoro-4-hydroxy-1-(3-methylbutyl)-2(1H)-Quinolinone

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-7-fluoro-4-hydroxy-1-(3-methylbutyl)-2(1H)-Quinolinone

Cat. No.: B15123803
M. Wt: 429.5 g/mol
InChI Key: UTZHGEBKNGMZMB-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a thiadiazine ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiadiazine ring and the functional groups. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiadiazine Ring: The thiadiazine ring can be introduced via cyclization reactions involving appropriate precursors such as sulfonamides and hydrazines.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the quinoline core or the thiadiazine ring.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while halogenation can introduce chlorine or bromine atoms into the structure.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-4-hydroxyquinolin-2(1H)-one: Lacks the fluorine and isopentyl groups, resulting in different chemical properties and biological activities.

    7-Fluoro-4-hydroxyquinolin-2(1H)-one: Lacks the thiadiazine ring and isopentyl group, leading to distinct reactivity and applications.

    1-Isopentyl-4-hydroxyquinolin-2(1H)-one:

Uniqueness

The uniqueness of 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one lies in its combination of functional groups and structural features. The presence of the thiadiazine ring, fluorine atom, hydroxyl group, and isopentyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20FN3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-7-fluoro-4-hydroxy-1-(3-methylbutyl)quinolin-2-one

InChI

InChI=1S/C21H20FN3O4S/c1-12(2)9-10-25-16-11-13(22)7-8-14(16)19(26)18(21(25)27)20-23-15-5-3-4-6-17(15)30(28,29)24-20/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,24)

InChI Key

UTZHGEBKNGMZMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)F)C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O

Origin of Product

United States

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